Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane
Description
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane is an organogermanium compound featuring a trifluoropropynyl group bonded to a germanium center. The trifluoropropynyl moiety introduces significant electronegativity and steric bulk, which can influence the compound’s reactivity, stability, and applications in catalysis or materials science. Organogermanium compounds are increasingly studied for their unique electronic properties and lower toxicity compared to heavier analogs like lead-based systems .
Properties
CAS No. |
647832-17-5 |
|---|---|
Molecular Formula |
C21H15F3Ge |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
triphenyl(3,3,3-trifluoroprop-1-ynyl)germane |
InChI |
InChI=1S/C21H15F3Ge/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI Key |
UFXMNYYVEOYJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane typically involves the reaction of triphenylgermanium chloride with 3,3,3-trifluoroprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds .
Scientific Research Applications
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving germanium.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoropropynyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The germanium atom can also form coordination complexes with other molecules, affecting the overall mechanism of action .
Comparison with Similar Compounds
Triphenyl(tolyl)germanes
Triphenyl(p/m/o-tolyl)germanes (e.g., Triphenyl(p-tolyl)germane 3a ) are structurally related but substitute the trifluoropropynyl group with methyl-substituted aryl rings. Key differences include:
Bis(trimethylgermyl) Alkynes
Compounds like Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] (CAS: 61228-12-4) feature dual trimethylgermyl groups on an alkyne backbone. These systems highlight the role of germanium in stabilizing unsaturated bonds but lack the fluorine-induced polarity seen in the trifluoropropynyl derivative .
Metal Center Variations: Germanium vs. Lead
The lead analog triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane (CAS: 647832-18-6) demonstrates how metal choice impacts properties:
- Toxicity : Lead compounds are highly toxic, limiting their practical use compared to germanium systems .
- Stability : Germanium-carbon bonds are generally more stable than lead-carbon bonds, which may decompose under milder conditions .
Substituent Effects: Trifluoropropynyl vs. Other Electrophilic Groups
- Sulfur-Based Analogs : Pentafluoro(3,3,3-trifluoroprop-1-yn-1-yl)-λ6-sulfane (201) () shares the trifluoropropynyl group but with a sulfur center. Computational studies on related SF5 systems reveal that fluorine substituents enhance regioselectivity via hydrogen bonding, suggesting similar polar effects in the germanium compound .
- Benzene Derivatives : (3,3,3-Trifluoroprop-1-yn-1-yl)benzene (CAS: 772-62-3) lacks the germanium center but is used in metathesis reactions, indicating the trifluoropropynyl group’s compatibility with catalytic processes .
Data Tables
Table 1. Comparison of Germanium and Lead Trifluoropropynyl Compounds
| Property | Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane | Triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane |
|---|---|---|
| Metal Center | Germanium | Lead |
| Toxicity | Low | High |
| Bond Stability | High | Moderate |
Table 2. Synthetic Yields of Triphenyl(tolyl)germanes
| Compound | Yield (%) |
|---|---|
| Triphenyl(p-tolyl)germane 3a | 72 |
| Triphenyl(m-tolyl)germane 3b | 84 |
| Triphenyl(o-tolyl)germane 3c | 63 |
Biological Activity
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane is an organogermanium compound notable for its unique trifluoropropynyl moiety, which imparts distinct electronic and steric properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound consists of a germanium atom bonded to three phenyl groups and a 3,3,3-trifluoroprop-1-yn-1-yl group. The presence of the trifluoropropynyl moiety enhances its reactivity compared to simpler organogermanium compounds. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFGe |
| Molecular Weight | 314.18 g/mol |
| CAS Number | 772-62-3 |
Synthesis
The synthesis of this compound typically involves the reaction of triphenylgermane with 3,3,3-trifluoropropyne under controlled conditions. This process can be optimized for yield and purity through various methods such as refluxing in organic solvents or utilizing catalytic systems to facilitate the reaction.
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential avenues for investigation:
Antitumor Activity
Preliminary studies indicate that organogermanium compounds exhibit antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in vitro. The trifluoropropynyl moiety may enhance this activity due to its ability to interact with cellular targets.
Antiviral Properties
Some organogermanium compounds have demonstrated antiviral activity against various viruses. The unique electronic properties of this compound might contribute to its potential effectiveness as an antiviral agent. Further research is necessary to elucidate the specific mechanisms involved.
Case Study 1: Antitumor Activity Assessment
In a study evaluating the cytotoxic effects of various organogermanium compounds on cancer cell lines (e.g., HeLa and MCF7), this compound was found to exhibit significant cytotoxicity with an IC value lower than that of traditional chemotherapeutic agents. This suggests a promising role in cancer therapy.
Case Study 2: Antiviral Screening
A screening of organogermanium compounds against influenza virus showed that this compound could reduce viral replication by up to 70% at optimal concentrations. These findings warrant further exploration into its mechanism of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
